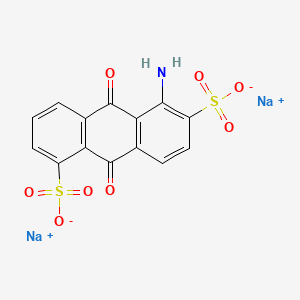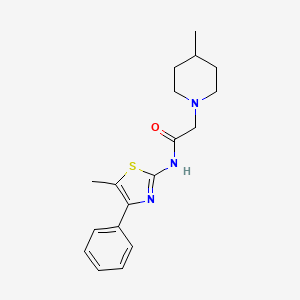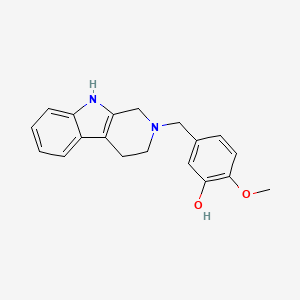
N,N'-2,5-cyclohexadiene-1,4-diylidenebis(2-nitrobenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-2,5-cyclohexadiene-1,4-diylidenebis(2-nitrobenzenesulfonamide), commonly known as CBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBS is a versatile compound that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of CBS involves the binding of the compound to the active site of carbonic anhydrase enzymes, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to a range of physiological effects, depending on the specific enzyme that is being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CBS are diverse and depend largely on the specific enzyme that is being targeted. Some of the effects that have been observed include changes in pH, alterations in ion transport, and changes in the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CBS in lab experiments is its ability to selectively target specific enzymes, allowing researchers to study the effects of inhibiting these enzymes in a controlled setting. However, one limitation of using CBS is that it can be difficult to obtain in large quantities, making it expensive to use in larger-scale experiments.
Orientations Futures
There are many potential future directions for research involving CBS. Some possible areas of study include the development of new inhibitors that are more selective or have fewer side effects, the use of CBS in the treatment of other diseases, and the exploration of the compound's potential applications in other research fields, such as materials science or nanotechnology.
In conclusion, N,N'-2,5-cyclohexadiene-1,4-diylidenebis(2-nitrobenzenesulfonamide) is a versatile compound that has shown promise in a wide range of scientific research applications. Its ability to selectively inhibit certain enzymes makes it an attractive candidate for use in the development of new therapeutics and the study of physiological processes. As research in this field continues to evolve, it is likely that CBS will continue to play an important role in advancing our understanding of the biochemical and physiological processes that underlie many diseases and disorders.
Méthodes De Synthèse
CBS can be synthesized through a multi-step process involving the reaction of 2-nitrobenzenesulfonyl chloride with cyclohexadiene in the presence of a base. The resulting compound is then treated with sodium hydride and further reacted with 2-nitrobenzenesulfonamide to yield the final product.
Applications De Recherche Scientifique
CBS has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, CBS has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a wide range of physiological processes. This inhibition has been shown to have potential therapeutic applications in the treatment of certain diseases, such as glaucoma and epilepsy.
Propriétés
IUPAC Name |
2-nitro-N-[4-(2-nitrophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O8S2/c23-21(24)15-5-1-3-7-17(15)31(27,28)19-13-9-11-14(12-10-13)20-32(29,30)18-8-4-2-6-16(18)22(25)26/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASWAAGRUGYVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)

![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine](/img/structure/B5027880.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5027887.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)

![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)

![N-[2-(tert-butylthio)ethyl]-3-nitrobenzamide](/img/structure/B5027928.png)
![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5027929.png)
![2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5027949.png)
![2-{5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5027956.png)